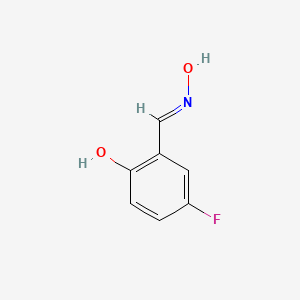

5-Fluor-2-Hydroxybenzaldehydoxime

Übersicht

Beschreibung

5-Fluoro-2-hydroxybenzaldehyde oxime is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is not intended for human or veterinary use.

Synthesis Analysis

5-Fluorosalicylaldehyde, which is a precursor to 5-Fluoro-2-hydroxybenzaldehyde oxime, can be synthesized from 4-fluorophenol . The synthesis of 5-Fluoro-2-hydroxybenzaldehyde oxime itself is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-hydroxybenzaldehyde oxime is C7H6FNO2. The structure of the molecule is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

C7H5FO2 C_7H_5FO_2 C7H5FO2

, hat mehrere einzigartige Anwendungen in verschiedenen Forschungsbereichen .Antibakterielles Mittel

5-Fluor-2-Hydroxybenzaldehydoxime: wurde auf sein Potenzial als antibakterielles Mittel untersucht. Derivate dieser Verbindung haben vielversprechende Ergebnisse gegen verschiedene mikrobielle Stämme gezeigt. So haben zum Beispiel Oximester-Derivate eine signifikante antibakterielle Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis mit niedrigen minimalen Hemmkonzentrationen (MHK) gezeigt .

Biofilminhibition

Die Derivate dieser Verbindung wurden auch auf ihre Fähigkeit zur Biofilminhibition untersucht. Biofilme stellen ein großes Problem bei medizinischen Geräten und Implantaten dar, und die Fähigkeit, die Biofilmbildung zu hemmen, ist entscheidend. Der Oximester des 3,5-Dichlor-2-Hydroxyphenyl-Derivats zeigte eine gute Biofilminhibitionsaktivität, was auf mögliche Anwendungen zur Verhinderung von Biofilm-assoziierten Infektionen hindeutet .

Antioxidative Aktivität

Studien haben gezeigt, dass bestimmte Derivate von This compound antioxidative Eigenschaften besitzen. Diese Eigenschaften sind nützlich bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten und Alterungsprozessen beteiligt ist. Der Oximester des 4-Fluor-Derivats zeigte eine gute antioxidative Aktivität in Assays wie DPPH-Radikalfänger und Superoxid-Radikalfänger .

Chemische Synthese

Die Verbindung dient als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer Moleküle. Ihre Reaktivität, insbesondere die Oximgruppe, ermöglicht verschiedene chemische Umwandlungen, die zur Entwicklung neuer Pharmazeutika oder Materialien führen können .

Forschungswerkzeug

In Forschungsumgebungen kann This compound als chemische Sonde zur Untersuchung von Enzymreaktionen verwendet werden, insbesondere solcher, die Aldehyde oder Oxime metabolisierende Enzyme betreffen. Dies kann Einblicke in Enzymmechanismen liefern und bei der Entdeckung von Enzyminhibitoren helfen .

Materialwissenschaft

Das in der Verbindung vorhandene Fluoratom kann Materialien einzigartige Eigenschaften verleihen. Fluorierte Verbindungen werden häufig bei der Entwicklung von fortschrittlichen Materialien eingesetzt, da sie stabil und beständig gegenüber Lösungsmitteln und hohen Temperaturen sind .

Analytische Chemie

This compound: kann in der analytischen Chemie als Derivatisierungsmittel zum Nachweis und zur Quantifizierung von Aldehyden und Ketonen verwendet werden. Seine Fähigkeit, stabile Oxime zu bilden, macht es in verschiedenen chromatografischen Techniken nützlich .

Arzneimittelentwicklung

Die Struktur und Eigenschaften der Verbindung machen sie zu einem wertvollen Gerüst in der Arzneimittelentwicklung. Ihre phenolischen und Oximgruppen können modifiziert werden, um neue Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Das Vorhandensein von Fluor kann auch die Pharmakokinetik und Pharmakodynamik dieser neuen Medikamente beeinflussen .

Safety and Hazards

The safety data sheet for Benzaldehyde, a related compound, indicates that it is classified as a flammable liquid (Category 4), has acute toxicity upon inhalation (Category 4), can cause skin irritation (Category 2), serious eye irritation (Category 2A), reproductive toxicity (Category 1B), and specific target organ toxicity upon single exposure (Category 3, Respiratory system) .

Zukünftige Richtungen

A study has used the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions to obtain five Dy–HOFs . This study is the first to investigate a series of highly stable metal–HOFs that is constructed by adjusting the substituents on the ligand, and the acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time .

Wirkmechanismus

Target of Action

Many oximes have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and signal transduction.

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Given that many oximes are kinase inhibitors, it can be inferred that this compound may affect various signaling pathways regulated by these kinases .

Result of Action

Many oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Biochemische Analyse

Biochemical Properties

5-Fluoro-2-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes from aldehydes. This compound interacts with enzymes such as hydroxylamine oxidoreductase, which facilitates the conversion of aldehydes to oximes . Additionally, 5-Fluoro-2-hydroxybenzaldehyde oxime can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

5-Fluoro-2-hydroxybenzaldehyde oxime has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, the compound may alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. These effects can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of 5-Fluoro-2-hydroxybenzaldehyde oxime involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For example, 5-Fluoro-2-hydroxybenzaldehyde oxime may inhibit the activity of certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-hydroxybenzaldehyde oxime can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that 5-Fluoro-2-hydroxybenzaldehyde oxime can have lasting effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-hydroxybenzaldehyde oxime vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 5-Fluoro-2-hydroxybenzaldehyde oxime can exhibit toxic or adverse effects, including oxidative stress and cellular damage.

Metabolic Pathways

5-Fluoro-2-hydroxybenzaldehyde oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-hydroxybenzaldehyde oxime is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 5-Fluoro-2-hydroxybenzaldehyde oxime is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Fluoro-2-hydroxybenzaldehyde oxime may localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular processes.

Eigenschaften

IUPAC Name |

4-fluoro-2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFIKDJEJSBIJ-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

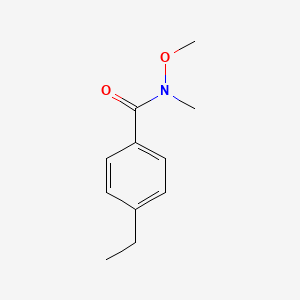

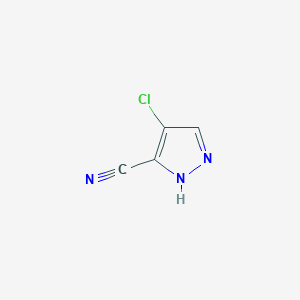

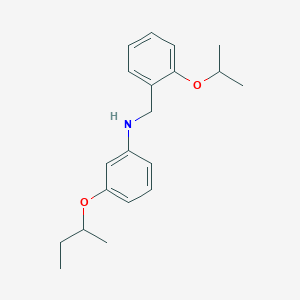

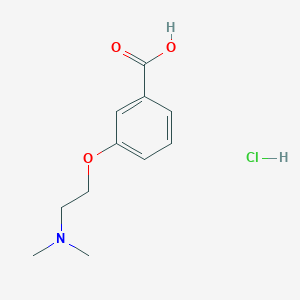

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)

![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)

![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)